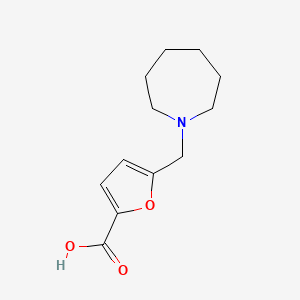

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

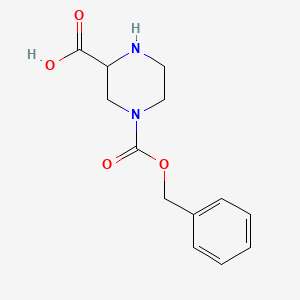

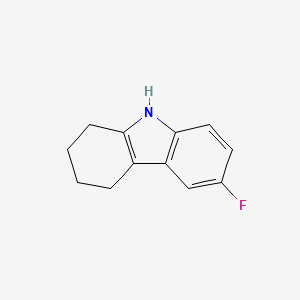

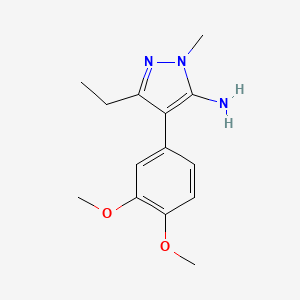

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid (AFCA) is a heterocyclic organic compound with potential implications in various fields of research and industry1. It has a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol1.

Synthesis Analysis

The synthesis of AFCA is not explicitly mentioned in the available resources. However, furan platform chemicals, which include furan-2-carboxylic acid derivatives, can be synthesized from biomass via furfural and 5-hydroxy-methylfurfural2. The oxidation reactions of various 2,5-disubstituted furans, including furan-2-carboxylic acid, have been explored3.Molecular Structure Analysis

The molecular structure of AFCA consists of a furan ring attached to an azepane ring through a methylene bridge1. The furan ring carries a carboxylic acid group1.

Chemical Reactions Analysis

The specific chemical reactions involving AFCA are not detailed in the available resources. However, furan platform chemicals, including furan-2-carboxylic acid derivatives, are known for their reactivity3. They can undergo various types of reactions, including oxidation and reduction3.Physical And Chemical Properties Analysis

The physical and chemical properties of AFCA are not detailed in the available resources. However, it is known that it has a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol1.Scientific Research Applications

Biobased Building Blocks for Pharmaceutical and Polymer Industries

Furan carboxylic acids, including derivatives like 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid, are emerging as promising biobased building blocks in the pharmaceutical and polymer industries. Their controlled synthesis, using enzyme cascade systems, demonstrates their versatility and potential in creating value-added products, with yields exceeding 95% in some cases (Hao‐Yu Jia et al., 2019).

Novel Synthetic Pathways and Drug Prodrugs

The study of furan-2-carboxylic acid derivatives has revealed their potential as bioreductively activated pro-drug systems. Nitration and arylmethylation of these compounds have been explored, demonstrating their versatility in synthetic chemistry and potential applications in drug delivery systems, particularly for targeted release in hypoxic solid tumors (J. Berry et al., 1997).

Production of Biofuels and Bioplastics

The acid chloride derivatives of furan carboxylic acids, such as 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride, have been identified as crucial intermediates for the production of furoate ester biofuels and polymers. These substances are instrumental in developing new materials and fuels from biomass-derived resources, highlighting the ecological potential of these compounds (S. Dutta, Linglin Wu, M. Mascal, 2015).

Novel Furan Derivatives from Natural Sources

Research on furan derivatives isolated from natural sources like mangrove-derived endophytic fungi has led to the discovery of new compounds with potential applications in various industries. These findings open up possibilities for the utilization of biologically sourced furan derivatives in different sectors, including healthcare and materials science (Liang-Liang Chen et al., 2017).

Enzyme-Catalyzed Synthesis

The enzyme-catalyzed synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural, involving multiple oxidation steps, showcases the potential of biocatalytic methods in producing high-value chemicals efficiently and sustainably (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).

Safety And Hazards

The safety and hazards associated with AFCA are not specified in the available resources.

Future Directions

The future directions of AFCA are not explicitly mentioned in the available resources. However, furan platform chemicals, including furan-2-carboxylic acid derivatives, are recognized for their potential in establishing the “green” chemistry industry of the future2. They can replace petroleum-derived products while maintaining the durability and resistance characteristics offered by petroleum-based materials3.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.

properties

IUPAC Name |

5-(azepan-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-12(15)11-6-5-10(16-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIIOJDDXNNDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424605 |

Source

|

| Record name | 5-(azepan-1-ylmethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid | |

CAS RN |

878680-54-7 |

Source

|

| Record name | 5-(azepan-1-ylmethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)